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Compound of Interest

Compound Name: Vim-2-IN-1

Cat. No.: B12421418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

successful cloning and expression of the Verona Integron-encoded Metallo-β-lactamase-2

(VIM-2) in Escherichia coli. VIM-2 is a clinically significant Ambler class B metallo-β-lactamase

that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1]

[2][3] The ability to reliably produce active VIM-2 is crucial for structural biology, inhibitor

screening, and the development of novel therapeutics to combat antibiotic resistance.

Introduction
Metallo-β-lactamases (MBLs) pose a significant threat to the efficacy of β-lactam antibiotics.[4]

VIM-2 is one of the most widespread MBLs, making it a key target for inhibitor research.[4][5]

The protocols outlined below describe the cloning of the blaVIM-2 gene, its expression in E.

coli, and the subsequent purification and characterization of the recombinant protein.
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Parameter Value
Reference
Strain/Vector

Source

Protein Yield (LB

Medium)
10 mg/L

E. coli BL21(DE3) /

pET24a-VIM-2
[6]

Protein Yield (Minimal

Medium)
5 mg/L

E. coli BL21(DE3) /

pET24a-VIM-2
[6]

Unlabeled VIM-2 Yield 37 mg/L E. coli [7]

U-[¹⁵N]-labeled VIM-2

Yield
17 mg/L E. coli [7]

U-[¹⁵N-¹³C]-labeled

VIM-2 Yield
4 mg/L E. coli [7]

Purification Fold 400-fold
E. coli DH10B(pNOR-

2001)
[1]

Specific Activity

(Imipenem)
17.8 U/mg

E. coli DH10B(pNOR-

2001)
[1]

Molecular Mass 29.7 kDa - [1]

Isoelectric Point (pI) 5.6 - [1]

Table 2: Steady-State Kinetic Parameters of Purified VIM-
2
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Substrate kcat (s⁻¹) Km (μM)
kcat/Km
(μM⁻¹s⁻¹)

Source

Chromacef (1Zn-

VIM-2)
10 ± 2 9 ± 2 1.1 [6]

Chromacef (2Zn-

VIM-2)
22 ± 2 8 ± 2 2.8 [6]

Imipenem 9.9 10 0.99 [1]

Meropenem 1.4 5 0.28 [1]

Ceftazidime 88.7 98 0.90 [1]

Cefotaxime 27.5 32 0.86 [1]

Cephalothin 56.2 44 1.28 [1]

Piperacillin 32.7 72 0.45 [1]

Ampicillin 63.8 46 1.39 [1]

Experimental Protocols
Gene Cloning and Vector Construction
The blaVIM-2 gene can be amplified from a clinical isolate of a VIM-2-producing bacterium,

such as Pseudomonas aeruginosa.[1][2] The amplified gene is then cloned into a suitable E.

coli expression vector.

Protocol:

Template DNA: Isolate genomic DNA from a VIM-2-producing bacterial strain.

PCR Amplification:

Design primers to amplify the full-length blaVIM-2 open reading frame (ORF). Incorporate

restriction sites for cloning into the expression vector (e.g., NdeI and XhoI for pET

vectors).
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Perform PCR using a high-fidelity DNA polymerase.

Vector Preparation:

Digest the expression vector (e.g., pET24a) with the corresponding restriction enzymes.

Dephosphorylate the vector to prevent self-ligation.

Ligation:

Digest the PCR product with the same restriction enzymes.

Ligate the digested PCR product into the prepared vector using T4 DNA ligase.

Transformation:

Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).[8]

Plate on LB agar containing the appropriate antibiotic for selection (e.g., kanamycin for

pET24a).

Verification:

Screen colonies by colony PCR.

Isolate plasmid DNA from positive colonies and verify the insert by restriction digestion

and DNA sequencing.

Protein Expression in E. coli
Once the expression construct is verified, it is transformed into an expression strain of E. coli,

such as BL21(DE3).

Protocol:

Transformation: Transform the verified plasmid (e.g., pET24a-VIM-2) into competent E. coli

BL21(DE3) cells.[9]
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Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing

the appropriate antibiotic (e.g., 25 µg/mL kanamycin).[9] Incubate overnight at 37°C with

shaking.

Main Culture: Inoculate 1 L of LB broth with 10 mL of the overnight culture.[9]

Growth: Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀)

reaches 0.6-0.8.[9]

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.5 mM.[9]

Expression: Continue to incubate the culture overnight at a lower temperature, such as 20°C,

to enhance protein solubility.[10]

Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C

until purification.

Protein Purification
A multi-step chromatography process is typically used to purify VIM-2 to homogeneity.

Protocol:

Cell Lysis:

Resuspend the cell pellet in a lysis buffer (e.g., 30 mM Tris-HCl, pH 7.6, containing 500

mM NaCl).[9]

Lyse the cells by sonication or by using a French press.[9]

Clarify the lysate by centrifugation to remove cell debris.[9]

Anion-Exchange Chromatography:

Dialyze the cleared lysate against a low-salt buffer (e.g., 30 mM Tris-HCl, pH 7.6).[9]

Load the dialyzed sample onto a Q-Sepharose column.[9]
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Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).[9]

Analyze fractions by SDS-PAGE to identify those containing VIM-2.

Size-Exclusion Chromatography:

Pool and concentrate the VIM-2-containing fractions.

Load the concentrated sample onto a Sephacryl S-200 gel filtration column to separate

proteins based on size.[9]

Elute with a buffer containing 100 mM NaCl.[9]

Purity and Concentration:

Assess the purity of the final protein preparation by SDS-PAGE.

Determine the protein concentration using its extinction coefficient (28,500 M⁻¹cm⁻¹ at 280

nm).[9]

Functional Assay
The enzymatic activity of the purified VIM-2 can be determined by monitoring the hydrolysis of

a chromogenic β-lactam substrate, such as nitrocefin or chromacef.[1][6]

Protocol:

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH

6.8) containing a known concentration of the substrate.[6]

Enzyme Addition: Initiate the reaction by adding a small amount of purified VIM-2 enzyme.

Spectrophotometric Monitoring: Monitor the hydrolysis of the substrate by measuring the

change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin).

Kinetic Parameter Calculation: Determine the initial velocity of the reaction and calculate the

kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.
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Caption: Experimental workflow for VIM-2 cloning, expression, and purification.
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Caption: Factors influencing the optimization of recombinant protein expression in E. coli.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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